2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a 4-amino-5-phenyl-1,2,4-triazole core linked via a sulfanyl group to an N-(2,4-dimethoxyphenyl)acetamide side chain. The 2,4-dimethoxyphenyl group may influence solubility and receptor binding compared to other aryl substituents, as seen in related compounds .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-13-8-9-14(15(10-13)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWANBSPXRGYFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives, to which this compound belongs, have been associated with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities. The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a derivative of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 367.47 g/mol. The structure includes a triazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.47 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The 1,2,4-triazole core has been integrated into various therapeutic agents known for their efficacy against a range of pathogens.
- Mechanism of Action : Triazoles often inhibit fungal and bacterial growth by interfering with nucleic acid synthesis and disrupting cell wall integrity. Studies have shown that compounds with the triazole structure can inhibit DNA-gyrase, an essential enzyme for bacterial DNA replication .
-
Case Studies :
- A study by Muthal et al. (2010) demonstrated that derivatives of 4-amino-5-aryl-4H-triazole exhibited potent antibacterial activity against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
- Gadegoni et al. (2013) reported that specific triazole derivatives displayed significant antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis, indicating potential as new therapeutic agents .
Other Biological Activities
Beyond antibacterial effects, triazole derivatives have been investigated for various other biological activities:
- Antifungal : The compound's structure suggests potential antifungal properties similar to established triazoles like itraconazole and voriconazole.
- Anticancer : Research indicates that some triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory : Some derivatives have exhibited anti-inflammatory properties in preclinical models, suggesting additional therapeutic applications .
Summary of Findings
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against E. coli, Bacillus subtilis; MICs comparable to ceftriaxone |
| Antifungal | Potential based on structural similarity to known antifungals |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Demonstrated effects in animal models |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol acetamides are highly dependent on substituents at the triazole ring (positions 4 and 5) and the aryl group in the acetamide moiety. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Physicochemical and Spectral Properties
- NMR Data : Analogs with furan-2-yl substituents () show characteristic ¹H NMR signals at δ 6.4–7.2 ppm for aromatic protons, while methoxy groups (e.g., target compound) would exhibit singlets near δ 3.8–4.0 ppm .
- Lipophilicity : Chlorophenyl () and trifluoromethyl () groups increase logP values, whereas methoxy groups (target compound) balance hydrophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
